Fmoc Lys(PB)-OH
Description
Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is a protected lysine derivative extensively used in solid-phase peptide synthesis (SPPS) employing the Fmoc/t-Bu strategy. Its molecular formula is C₂₆H₃₂N₂O₆, with a molecular weight of 468.5 g/mol . The compound features dual orthogonal protection: the α-amino group is shielded by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed via piperidine treatment), while the ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, cleaved with trifluoroacetic acid (TFA) . This orthogonal protection enables sequential deprotection during SPPS, ensuring precise peptide chain elongation.
Properties
Molecular Formula |
C31H26F2N2O8 |
|---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C31H26F2N2O8/c32-23-14-16-13-21(30(40)43-27(16)25(33)26(23)36)28(37)34-12-6-5-11-24(29(38)39)35-31(41)42-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,13-14,22,24,36H,5-6,11-12,15H2,(H,34,37)(H,35,41)(H,38,39) |
InChI Key |
JJXGAZUZWKHNFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=CC(=C(C(=C5OC4=O)F)O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fmoc Protection
The Fmoc group is attached to the alpha-amino group of amino acids using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Side Chain Protection
For lysine, the side chain is typically protected with groups like tert-butoxycarbonyl (Boc), allyloxycarbonyl (Alloc), or in this case, a hypothetical 4-pentenoyl group. The choice of side chain protection depends on the specific requirements of the synthesis, such as stability and ease of removal.
Protecting Lysine's Side Chain
Lysine's side chain can be protected using various groups. Traditionally, Boc or Alloc groups are used, but innovative approaches like using 18-crown-6 ether have been explored for aqueous environments.
Traditional Methods
- Boc Protection : The Boc group is commonly used for protecting lysine's side chain. It is attached using di-tert-butyl dicarbonate in a solvent like DMF or DCM.
- Alloc Protection : The Alloc group is another option, offering orthogonal protection strategies.
Innovative Approaches
- 18-Crown-6 Ether : This method leverages the host-guest interaction between 18-crown-6 and the ε-amino group of lysine, reducing the need for organic solvents and chemical reactions.
Solid-Phase Peptide Synthesis Using Fmoc-Lys(PB)-OH
In solid-phase peptide synthesis, Fmoc-Lys(PB)-OH would be incorporated into the peptide chain by coupling it to the growing peptide attached to a resin. The general steps involve:
- Resin Preparation : Prepare the resin according to standard protocols.
- Coupling : Couple Fmoc-Lys(PB)-OH to the resin using a coupling reagent like HBTU and a base like DIEA.
- Washing and Deprotection : Wash the resin with DMF and remove the Fmoc group using a base like piperidine.
Chemical Reactions Analysis
Types of Reactions
Fmoc Lys(PB)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc group removed and the peptide cleaved from the solid support .
Scientific Research Applications
Fmoc Lys(PB)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides for research and therapeutic purposes.
Drug Development: Facilitates the creation of peptide-based drugs.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Mechanism of Action
The mechanism of action of Fmoc Lys(PB)-OH involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the α-amino group during the coupling reactions, preventing unwanted side reactions. The PB group protects the ε-amino group of lysine, ensuring that the side chain remains intact during the synthesis. The use of coupling reagents like DIC and HOBt facilitates the formation of peptide bonds, while the deprotection and cleavage steps ensure the final peptide product is obtained .
Comparison with Similar Compounds
Key Properties
- Solubility: ≥4.69 mg/mL in water, ≥100.8 mg/mL in DMSO, and ≥51 mg/mL in ethanol .
- Stability : Stable at room temperature when stored dry and protected from light .
- Purity : >98% as verified by HPLC, NMR, and mass spectrometry (MS) .
Applications
Fmoc-Lys(Boc)-OH is a cornerstone in SPPS for synthesizing lysine-containing peptides, such as antimicrobial conjugates , drug delivery systems (e.g., PEGylated micelles for paclitaxel delivery) , and hydrogels . Its Boc-protected ε-amine allows selective functionalization post-synthesis, critical for introducing labels or modifying side chains .
Comparison with Similar Compounds
Fmoc-protected lysine derivatives vary in side-chain protecting groups, which dictate their reactivity, solubility, and applications. Below is a comparative analysis of Fmoc-Lys(Boc)-OH with structurally related compounds.
Key Compounds and Their Properties
Functional and Reactivity Differences
Protecting Group Stability
- Fmoc-Lys(Boc)-OH : Boc is acid-labile (removed with TFA), making it ideal for Fmoc-SPPS where base (piperidine) deprotects the α-amine while preserving the ε-Boc group until final cleavage .
- Fmoc-Lys(Fmoc)-OH : Both α- and ε-amines are Fmoc-protected. Requires two rounds of piperidine treatment for full deprotection, enabling post-synthesis modifications (e.g., pentafluorobenzoic acid attachment) .
- Fmoc-Lys(NPO(OTc)₂)-OH: The NPO(OTc)₂ group resists hydrolysis, critical for synthesizing stable phosphonucleoside analogs. Removed under non-standard conditions (e.g., TFA/thioanisole) .
- Fmoc-Lys(N₃)-OH : The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), facilitating bioconjugation with alkynes (e.g., PEG or polymers) .
Solubility and Handling
- Fmoc-Lys(Boc)-OH exhibits superior water solubility (4.69 mg/mL) compared to Fmoc-Lys(Fmoc)-OH, which is more hydrophobic due to dual Fmoc groups and requires DMF .
- Fmoc-Lys(NPO(OTc)₂)-OH is CHCl₃-soluble, necessitating organic solvents during purification .
Research Findings and Contradictions
- Antimicrobial Activity : While Fmoc-Lys(Boc)-OH itself lacks antimicrobial properties, its derivatives (e.g., Fmoc-bearing cholic acid conjugates) show potent activity, suggesting the Fmoc group enhances membrane penetration .
- Hydrogel Formation : Fmoc-Lys(Fmoc)-OH’s dual Fmoc groups stabilize hydrogels via fluorophore interactions, but excessive Fmoc content reduces fluorescence intensity due to quenching .
- Contradictions: reports successful use of Fmoc-Lys(Boc)-OH in micelle synthesis, whereas notes inactivity in antimicrobial assays, underscoring context-dependent utility.
Q & A
Basic Research Questions
Q. What are the optimal coupling conditions for Fmoc Lys(PB)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use a 3- to 4-fold molar excess of this compound, activated with HBTU/HOBt or Oxyma/DIC in DMF or NMP. Monitor coupling efficiency via Kaiser or chloranil tests. Incomplete coupling may arise from steric hindrance from the PB (e.g., Boc, Alloc) side-chain protection; extending reaction time (30–60 minutes) or switching to stronger activators like PyAOP can improve efficiency .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 minutes) to assess purity. LC-MS or MALDI-TOF can confirm molecular weight. For impurities like deprotected lysine or diastereomers, optimize recrystallization using ethyl acetate/hexane mixtures or preparative HPLC .
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodological Answer : Store at –20°C in a desiccator under argon to prevent moisture absorption and oxidation. Avoid prolonged exposure to light, as the Fmoc group is photosensitive. Verify stability via periodic TLC (silica gel, 10% MeOH in DCM) to detect decomposition products like free lysine or Fmoc-OH .
Advanced Research Questions
Q. How can orthogonal protection strategies (e.g., Alloc vs. Boc) for this compound enable selective side-chain modifications?
- Methodological Answer : The Alloc group on Lys(PB) can be selectively removed using Pd(PPh₃)₄ and phenylsilane in DCM, enabling on-resin modifications (e.g., biotinylation or fluorophore conjugation) while retaining Fmoc and t-Bu protections. In contrast, Boc requires TFA for cleavage, which risks premature deprotection of acid-labile groups. Validate orthogonality via MALDI-TOF after each step .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound in non-polar solvents?
- Methodological Answer : Conflicting solubility data (e.g., in THF or chloroform) often stem from varying PB groups. Use dynamic light scattering (DLS) to assess aggregation in real-time. For Boc-protected derivatives, sonication at 40°C in DMF/chloroform (1:4) improves solubility. Compare experimental logP values (via shake-flask method) with computational predictions (e.g., XLOGP3) to clarify discrepancies .
Q. How do side reactions (e.g., β-elimination or aspartimide formation) impact this compound incorporation in acidic environments?
- Methodological Answer : Under acidic conditions (e.g., TFA cleavage), PB groups like Boc may partially hydrolyze, leading to lysine side-chain reactivity. Mitigate β-elimination by incorporating HOBt as a racemization suppressor and maintaining pH > 4 during handling. Use ESI-MS to detect aspartimide byproducts (Δm/z = –18) and optimize SPPS protocols with reduced TFA exposure times .
Q. What strategies enhance the stability of this compound-derived peptides in physiological buffers?
- Methodological Answer : PEGylation or cyclization of PB-modified peptides reduces protease susceptibility. For in vivo studies, replace Boc with enzymatically cleavable protections (e.g., Acm). Validate stability via circular dichroism (CD) spectroscopy and SDS-PAGE after incubation in serum-containing buffers at 37°C .
Data Contradiction Analysis
Q. Why do studies report varying coupling efficiencies for this compound in automated SPPS?
- Analysis : Discrepancies arise from differences in resin swelling (e.g., Wang vs. Rink amide), PB group bulkiness, and solvent choice. For Alloc-protected derivatives, pre-swelling resins in DCM for 1 hour before coupling improves accessibility. Cross-validate results using both manual and automated synthesizers, and quantify yields via amino acid analysis (AAA) .
Q. How to address conflicting cytotoxicity data for this compound hydrogels in cell culture?
- Analysis : Cytotoxicity may stem from residual Fmoc deprotection byproducts (e.g., dibenzofulvene). Purify hydrogels via dialysis (MWCO 3.5 kDa) against PBS for 48 hours. Compare cell viability (MTT assay) across hydrogel concentrations (0.1–2.0 wt%) and use LC-MS to quantify leachables .
Methodological Tables
| Parameter | Boc-Protected | Alloc-Protected |
|---|---|---|
| Deprotection Reagent | TFA (95% in DCM) | Pd(PPh₃)₄/PhSiH₃ |
| Orthogonality | Acid-labile | Orthogonal to Fmoc/t-Bu |
| Typical Yield | 85–92% | 78–88% |
| Common Byproducts | Trifluoroacetylated lysine | Allyl-palladium complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
